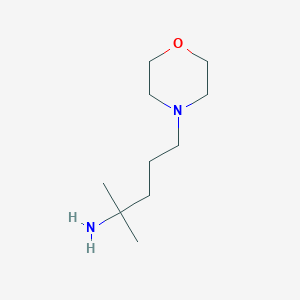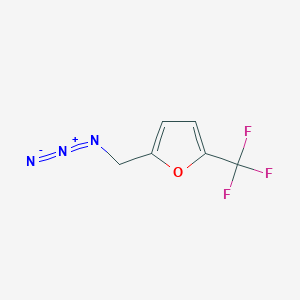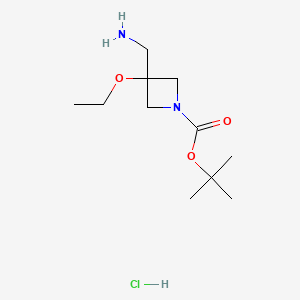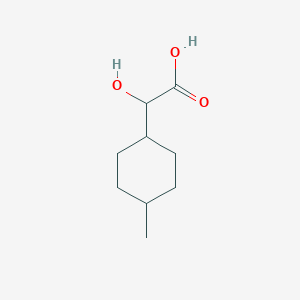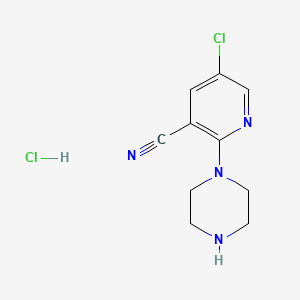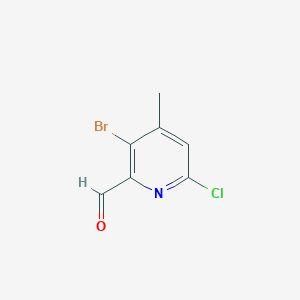
3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde is a halogenated pyridine derivative with a molecular formula of C7H5BrClNO. This compound features a bromine atom at the 3-position, a chlorine atom at the 6-position, a methyl group at the 4-position, and a formyl group at the 2-position of the pyridine ring. It is a versatile intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of pyridine derivatives. For example, starting with 4-methylpyridine, selective halogenation can introduce bromine and chlorine atoms at the desired positions.
Formylation: The formyl group can be introduced via Vilsmeier-Haack formylation, where the pyridine derivative is treated with a Vilsmeier reagent (DMF and POCl3) to form the carbaldehyde group.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically synthesized in a batch process, where the reactants are added sequentially under controlled conditions to ensure high yield and purity.
Continuous Flow Process: Some modern production methods employ continuous flow chemistry, which allows for better control over reaction parameters and can enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, such as the conversion to the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to reduce the halogenated pyridine to simpler derivatives.
Substitution: Substitution reactions at the halogenated positions can be achieved using nucleophiles or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and organometallic reagents like Grignard reagents are employed.
Major Products Formed:
Oxidation: 3-Bromo-6-chloro-4-methylpyridine-2-carboxylic acid.
Reduction: 3-Bromo-6-chloro-4-methylpyridine-2-methanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in material science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-6-chloro-4-methylpyridine-2-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
3-Bromo-2-chloro-6-methylpyridine: This compound differs by the position of the halogen atoms.
3-Bromo-6-chloropyridine-2-carbonitrile: This compound has a cyano group instead of a formyl group.
Properties
Molecular Formula |
C7H5BrClNO |
|---|---|
Molecular Weight |
234.48 g/mol |
IUPAC Name |
3-bromo-6-chloro-4-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5BrClNO/c1-4-2-6(9)10-5(3-11)7(4)8/h2-3H,1H3 |
InChI Key |
FFNZVJQBJWHKAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


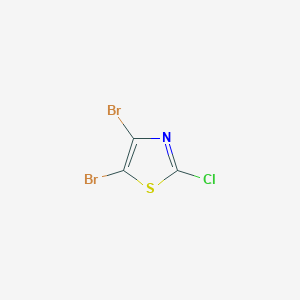
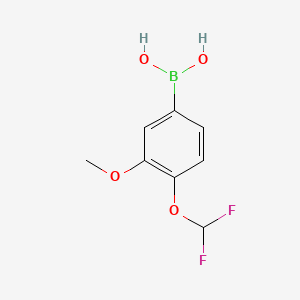
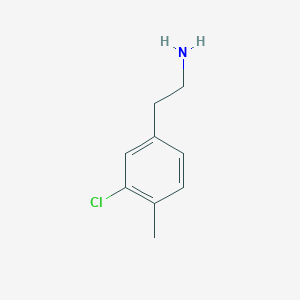
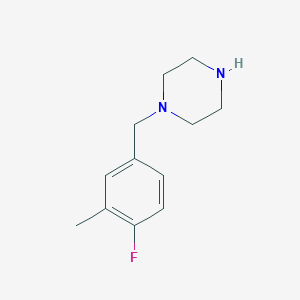
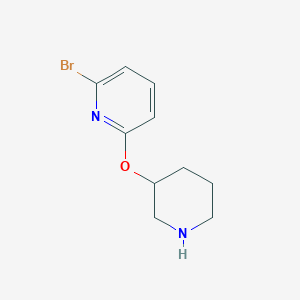
![rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
